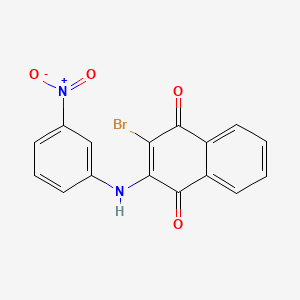
1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- is a derivative of naphthalenedione, a compound known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and nitro compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and reduced derivatives, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on immune cells, particularly its ability to modulate T cell responses.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- involves its interaction with immune cells. The compound promotes the expansion of CD8+ T cells, which play a crucial role in the immune response. It also limits the development of Th1 and Th17 cells, which are involved in the pathogenesis of autoimmune diseases . This dual action helps in reducing the severity of autoimmune conditions like multiple sclerosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,4-Naphthalenedione: Another halogenated derivative with similar biological activities.
2-Hydroxy-1,4-Naphthalenedione: Known for its antimicrobial properties.
2,3-Disubstituted-1,4-Naphthalenediones: A class of compounds with various substituents that exhibit diverse biological activities.
Uniqueness
1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- is unique due to its specific combination of bromine and nitrophenylamino groups, which confer distinct immunomodulatory properties. This makes it particularly valuable in the study and potential treatment of autoimmune diseases .
Eigenschaften
CAS-Nummer |
135330-23-3 |
|---|---|
Molekularformel |
C16H9BrN2O4 |
Molekulargewicht |
373.16 g/mol |
IUPAC-Name |
2-bromo-3-(3-nitroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H9BrN2O4/c17-13-14(18-9-4-3-5-10(8-9)19(22)23)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,18H |
InChI-Schlüssel |
UIBAUDUGFNFXHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


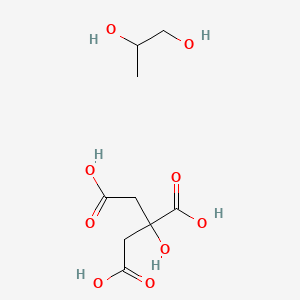
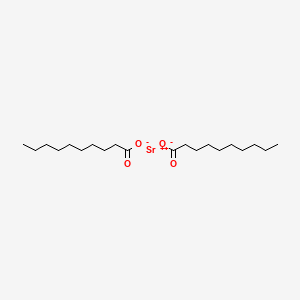
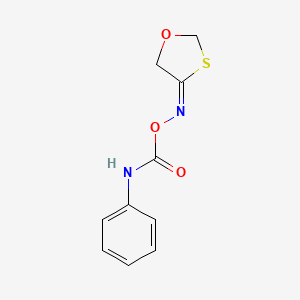
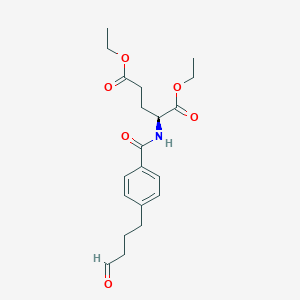
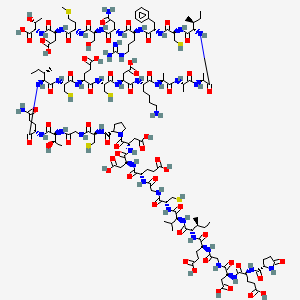
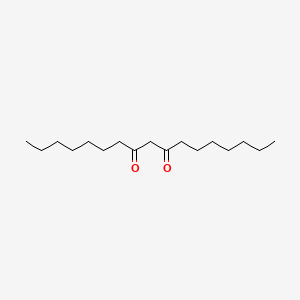
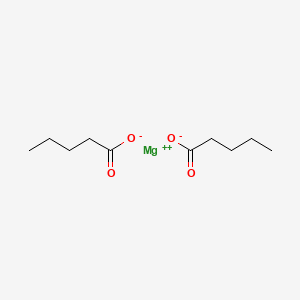

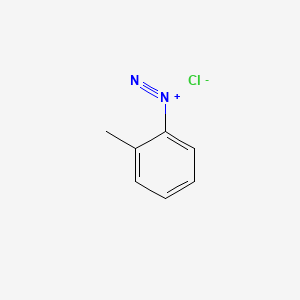
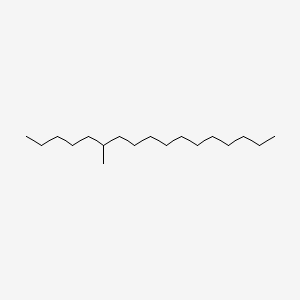
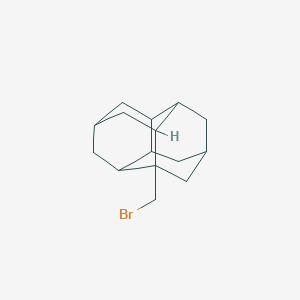

![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)

